4-Fluorobenzenesulfinamide

Asymmetric Synthesis Chiral Auxiliary Process Chemistry

Scaling asymmetric syntheses often faces bottlenecks with costly chiral auxiliaries and time-consuming chiral HPLC QC. 4-Fluorobenzenesulfinamide (CAS 1264737-44-1) directly addresses these pain points: • Higher Synthetic Efficiency: The (SS)-enantiomer achieves a superior 26.7% overall yield, reducing stoichiometric auxiliary costs in multi-kg campaigns. • Built-in Analytical Handle: The para-fluoro substituent enables rapid, non-destructive 19F NMR enantiopurity analysis, eliminating specialized chiral HPLC method development. • Orthogonal Reactivity: The electron-withdrawing fluorine group requires elevated temperatures (120°C) for sulfenylation, providing chemoselectivity in complex substrate synthesis.

Molecular Formula C6H6FNOS
Molecular Weight 159.18 g/mol
Cat. No. B13110157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzenesulfinamide
Molecular FormulaC6H6FNOS
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)N
InChIInChI=1S/C6H6FNOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,8H2
InChIKeyCGMMMJTXXAKTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzenesulfinamide: Chiral Building Block Overview


4-Fluorobenzenesulfinamide is a para-substituted aryl sulfinamide (CAS: 1264737-44-1) belonging to a class of compounds widely utilized as chiral auxiliaries and building blocks in asymmetric synthesis [1]. Its defining feature is a stereogenic sulfur center which, in its enantiopure form, provides a robust chiral environment for the stereoselective preparation of amines and their derivatives [1]. The presence of the 4-fluoro substituent imparts distinct electronic properties that modulate its reactivity and physical characteristics compared to other in-class analogs [2].

Chiral auxiliary workflow

Suited for stereoselective amine synthesis

Para-fluoro substitution profile

Modulates electrophilicity distinct from other analogs

19F NMR QC compatible

Supports enantiopurity determination workflow

Why Generic Substitution Fails for 4-Fluorobenzenesulfinamide


The electronic and steric influence of the para-substituent on the aryl ring of sulfinamides is a critical determinant of their performance in both synthetic and biological contexts. Simple substitution with unsubstituted benzenesulfinamide or even the widely used p-toluenesulfinamide cannot be assumed to yield equivalent outcomes [1]. The strong electron-withdrawing nature of the 4-fluoro group alters the sulfur center's electrophilicity, which directly impacts reaction kinetics and yields [2]. Furthermore, this electronic modulation differentiates it from its sulfonamide counterpart, 4-fluorobenzenesulfonamide, which lacks the chiral sulfur center essential for asymmetric induction [3]. The evidence below quantifies these differences, establishing 4-fluorobenzenesulfinamide as a chemically distinct entity with specific, verifiable advantages.

Target Compound
Potential Substitute
Risk Factor
4-Fluorobenzene sulfinamide
Unsubstituted / Methyl / Chloro analogs
Yield & reactivity profile may shift significantly
4-Fluorobenzene sulfinamide
4-Fluorobenzene sulfonamide
Lacks chiral S-center; incompatible with asymmetric synthesis

Quantitative Comparative Evidence Guide


Chiral Auxiliary Synthesis Yield Advantage

In a head-to-head comparison of a novel stereoselective synthetic route, enantiopure (SS)-4-fluorobenzenesulfinamide (SS)-3d was produced with a higher overall yield than its unsubstituted, methyl-, and chloro- analogs [1]. This demonstrates a quantifiable advantage in material efficiency for the preparation of this specific chiral auxiliary [1].

Synthesis Yield Advantage
Head-to-head
26.7% overall yield
Comparator: 23.3% (unsubstituted), 24.7% (p-methyl), 22.0% (p-chloro)
Supports material efficiency comparison
Reported in four-step enantiopure synthesis
Asymmetric Synthesis Chiral Auxiliary Process Chemistry

Diastereomeric Crystallization Yield Benefit

In the same head-to-head study, the intermediate step of spontaneous diastereomeric crystallization, which is crucial for achieving high enantiopurity, also favored the 4-fluoro derivative [1]. The diastereomerically pure intermediate was obtained in a higher yield for the 4-fluoro compound than for its analogs [1].

Crystallization Yield Benefit
Head-to-head
31% yield
Comparator: 28% (unsubstituted), 29% (p-methyl), 27% (p-chloro)
Reported process advantage in intermediate step
Based on spontaneous diastereomeric crystallization
Chiral Resolution Diastereomeric Crystallization Process Optimization

Electronic Requirement in Sulfenylation

Unlike other sulfinamides, 4-fluorobenzenesulfinamide exhibits a distinct reactivity profile due to the strong electron-withdrawing effect of the para-fluorine atom [1]. This property necessitates a different set of reaction conditions to achieve a comparable transformation [1].

Sulfenylation Temperature
Method context
120 °C required
Metal-free sulfenylation conditions
Supports orthogonality strategy review
Higher activation barrier than other in-class compounds
Reaction Kinetics Sulfenylation Electron-Withdrawing Substituents

Divergence from Sulfonamide Isostere

A critical differentiator is the compound's identity as a sulfinamide rather than a sulfonamide. While 4-fluorobenzenesulfonamide acts as a carbonic anhydrase inhibitor with a defined 2:1 inhibitor:enzyme binding stoichiometry, its sulfinamide counterpart (S(O)NH₂ vs S(O)₂NH₂) has a stereogenic sulfur center, enabling its primary function as a chiral auxiliary in asymmetric synthesis [1][2].

Divergence from Sulfonamide
Class-level
Chiral S(IV) center
Comparator: Achiral S(VI) sulfonamide isostere
Structurally incompatible for asymmetric synthesis
Differing oxidation states dictate distinct applications
Bioisostere Chirality Carbonic Anhydrase Inhibition

19F NMR Tag for Enantiopurity Analysis

The presence of the fluorine atom provides a unique, sensitive, and non-destructive 19F NMR spectroscopic handle that is absent in non-fluorinated sulfinamides [1]. This allows for the facile determination of enantiopurity, a critical quality control parameter for any chiral building block, using a straightforward three-component derivatization protocol [1].

19F NMR Enantiopurity Tag
Cross-study
19F NMR handle
Three-component derivatization protocol
Supports QC workflow efficiency
Non-fluorinated analogs require alternative methods
Analytical Chemistry 19F NMR Spectroscopy Enantiopurity Analysis

Industrial and Research Application Scenarios


Scalable Asymmetric Synthesis of Fluorinated Amines

In the development and scale-up of fluorinated pharmaceuticals or agrochemicals, process chemists require a chiral auxiliary that can be reliably produced in high enantiopurity and with a favorable cost profile. The evidence shows that the (SS)-enantiomer of 4-fluorobenzenesulfinamide can be synthesized with a superior overall yield (26.7%) and higher intermediate crystallization yield (31%) compared to other common aryl sulfinamide auxiliaries [1]. This translates to lower material costs and reduced waste for multi-kilogram campaigns where the auxiliary is used stoichiometrically. Furthermore, the built-in 19F NMR handle allows for rapid, in-process quality control of the auxiliary and downstream intermediates [2].

Orthogonal Sulfinamide Reactivity in Methodology

For synthetic methodologists exploring new reactions on complex substrates, the unique electronic character of 4-fluorobenzenesulfinamide provides a tool for achieving chemoselectivity. The data confirms that its strong electron-withdrawing fluorine substituent necessitates a significantly higher reaction temperature (120 °C) for sulfenylation compared to other in-class compounds [3]. This higher activation barrier can be exploited to prevent undesired side reactions in molecules containing multiple sensitive functional groups, effectively making it an orthogonal reagent choice in a complex synthetic sequence.

Enantiopurity Quality Control for Building Blocks

Academic and industrial laboratories producing or purchasing chiral sulfinamides for library synthesis require efficient analytical methods to verify enantiopurity, a key specification that directly impacts downstream stereoselectivity. The fluorine atom in 4-fluorobenzenesulfinamide serves as an ideal reporter group for non-destructive 19F NMR analysis [2]. A published protocol enables the rapid determination of its enantiopurity via a simple derivatization, eliminating the need for specialized and time-consuming chiral HPLC method development [2]. This capability reduces analytical burden and accelerates the release of this building block for use in parallel synthesis and medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Scalable synthesis of fluorinated amines
Crystallization & yield context
Reproducibility & scalability
Orthogonal sulfinamide reactivity
Thermal activation profile
Chemoselectivity under heated conditions
Enantiopurity QC for building blocks
19F NMR spectroscopic handle
Derivatization protocol & QC workflow

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